molecular formula C13H18N2O6S B6005696 N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine

N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine

Cat. No. B6005696
M. Wt: 330.36 g/mol
InChI Key: MHLYFWXXNQXKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine, commonly known as DASA-ALA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, physiology, and medicine.

Scientific Research Applications

DASA-ALA has shown promising results in various scientific research applications, including the development of new drugs and therapies. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, DASA-ALA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

Mechanism of Action

The mechanism of action of DASA-ALA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, DASA-ALA has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis and other cellular processes.
Biochemical and Physiological Effects
DASA-ALA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models, and the reduction of oxidative stress. Additionally, DASA-ALA has been shown to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DASA-ALA in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, DASA-ALA has been shown to have low toxicity, making it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using DASA-ALA is its limited solubility in water, which could make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving DASA-ALA. One potential area of research is the development of new drugs and therapies based on the compound's ability to inhibit cancer cell growth and improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of DASA-ALA and its potential applications in various fields, including biochemistry, physiology, and medicine. Finally, the development of new synthesis methods for DASA-ALA could lead to more efficient and cost-effective production of the compound, making it more accessible for scientific research.

Synthesis Methods

DASA-ALA can be synthesized using a multi-step process that involves the reaction of 5-(dimethylaminosulfonyl)-2-methoxybenzoic acid with alanine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including chromatography and recrystallization.

properties

IUPAC Name

2-[[5-(dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-8(13(17)18)14-12(16)10-7-9(5-6-11(10)21-4)22(19,20)15(2)3/h5-8H,1-4H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYFWXXNQXKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]amino]propanoic acid

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